1-(3,3-Dimethylbutyl)-4-isopropylpiperazine dihydrochloride
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Overview
Description
1-(3,3-Dimethylbutyl)-4-isopropylpiperazine dihydrochloride is a chemical compound that belongs to the piperazine family Piperazines are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Dimethylbutyl)-4-isopropylpiperazine dihydrochloride typically involves the alkylation of piperazine with 3,3-dimethylbutyl chloride and isopropyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as phase transfer catalysts, can enhance the reaction rate and yield. The final product is typically purified through recrystallization or chromatography to obtain the dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
1-(3,3-Dimethylbutyl)-4-isopropylpiperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be further functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of various N-substituted piperazine derivatives.
Scientific Research Applications
1-(3,3-Dimethylbutyl)-4-isopropylpiperazine dihydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,3-Dimethylbutyl)-4-isopropylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(3,3-Dimethylbutyl)benzene: Shares the 3,3-dimethylbutyl group but differs in the core structure.
1-Chloro-3,3-dimethylbutane: Similar in terms of the 3,3-dimethylbutyl group but lacks the piperazine ring.
Uniqueness
1-(3,3-Dimethylbutyl)-4-isopropylpiperazine dihydrochloride is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(3,3-dimethylbutyl)-4-propan-2-ylpiperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2.2ClH/c1-12(2)15-10-8-14(9-11-15)7-6-13(3,4)5;;/h12H,6-11H2,1-5H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRJAYMUXFNASO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CCC(C)(C)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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